molecular formula C17H17N3O B7793712 (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

Cat. No.: B7793712
M. Wt: 279.34 g/mol
InChI Key: RZMUABAAIKIJCD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals .

Preparation Methods

The synthesis of (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate amines under specific conditions. For instance, the reaction of indole-3-carbaldehyde with an amine in the presence of a catalyst can yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using techniques such as refluxing in toluene/acetonitrile mixtures .

Chemical Reactions Analysis

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium(II) acetate, triethylamine, and other catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of indole-3-carboxylic acids, while reduction reactions can yield indole-3-ethanols .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMUABAAIKIJCD-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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